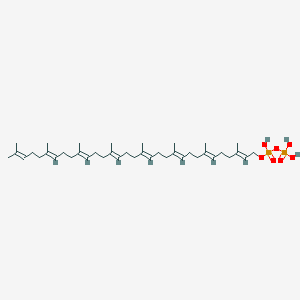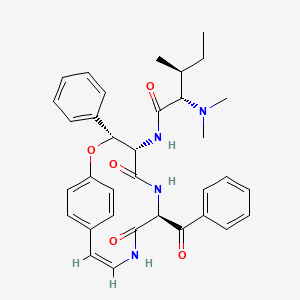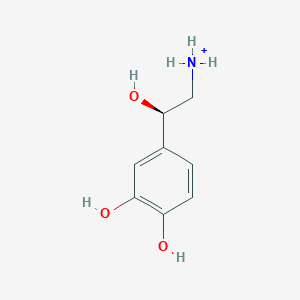
(2R)-2-(3,4-dihydroxyphenyl)-2-hydroxyethanaminium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-noradrenaline(1+) is an organic cation that is the conjugate acid of (R)-noradrenaline, obtained by protonation of the priamry amino group; major species at pH 7.3. It has a role as a human metabolite. It is an organic cation and an ammonium ion derivative. It is a conjugate acid of a (R)-noradrenaline.
Precursor of epinephrine that is secreted by the ADRENAL MEDULLA and is a widespread central and autonomic neurotransmitter. Norepinephrine is the principal transmitter of most postganglionic sympathetic fibers, and of the diffuse projection system in the brain that arises from the LOCUS CERULEUS. It is also found in plants and is used pharmacologically as a sympathomimetic.
Aplicaciones Científicas De Investigación
Crystal Structure Characterization
- (2R)-2-(3,4-dihydroxyphenyl)-2-hydroxyethanaminium has been characterized in various crystallographic studies. It forms extensive intra- and intermolecular hydrogen bonds, leading to a stabilized three-dimensional network. This compound also exhibits weak π–π stacking interactions, contributing further to the stability of its crystal structure (Sajid et al., 2005).
- In another study, it was part of a title compound where its cations and anions are linked in a complex three-dimensional framework by strong hydrogen bonds, forming various ring and chain patterns (Guzei et al., 2010).
Material Synthesis and Catalysis
- Basic ionic liquids containing (2R)-2-(3,4-dihydroxyphenyl)-2-hydroxyethanaminium have been used as catalysts in the mild and environmentally friendly synthesis of complex organic compounds, indicating its potential in green chemistry applications (Shaterian & Mohammadnia, 2015).
Biological Applications and Pharmacology
- Derivatives and related compounds of (2R)-2-(3,4-dihydroxyphenyl)-2-hydroxyethanaminium have been studied for their strong antioxidant, antiproliferative, apoptotic activities, and anti-inflammatory properties. These studies highlight its potential in the prevention and therapy of cancer and other chronic degenerative diseases (Bernini et al., 2015).
Molecular Interaction and Network Formation
- This compound has been part of studies where its interactions with other molecules lead to the formation of intricate network structures. Such studies are fundamental in understanding the material's properties and potential applications in designing new molecular structures (Yin et al., 2010).
Propiedades
Nombre del producto |
(2R)-2-(3,4-dihydroxyphenyl)-2-hydroxyethanaminium |
|---|---|
Fórmula molecular |
C8H12NO3+ |
Peso molecular |
170.19 g/mol |
Nombre IUPAC |
[(2R)-2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]azanium |
InChI |
InChI=1S/C8H11NO3/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,8,10-12H,4,9H2/p+1/t8-/m0/s1 |
Clave InChI |
SFLSHLFXELFNJZ-QMMMGPOBSA-O |
SMILES isomérico |
C1=CC(=C(C=C1[C@H](C[NH3+])O)O)O |
SMILES |
C1=CC(=C(C=C1C(C[NH3+])O)O)O |
SMILES canónico |
C1=CC(=C(C=C1C(C[NH3+])O)O)O |
Sinónimos |
Arterenol Levarterenol Levonor Levonorepinephrine Levophed Levophed Bitartrate Noradrénaline tartrate renaudin Noradrenaline Noradrenaline Bitartrate Norepinephrin d-Tartrate (1:1) Norepinephrine Norepinephrine Bitartrate Norepinephrine d-Tartrate (1:1) Norepinephrine Hydrochloride Norepinephrine Hydrochloride, (+)-Isomer Norepinephrine Hydrochloride, (+,-)-Isomer Norepinephrine l-Tartrate (1:1) Norepinephrine l-Tartrate (1:1), (+,-)-Isomer Norepinephrine l-Tartrate (1:1), Monohydrate Norepinephrine l-Tartrate (1:1), Monohydrate, (+)-Isomer Norepinephrine l-Tartrate (1:2) Norepinephrine l-Tartrate, (+)-Isomer Norepinephrine, (+)-Isomer Norepinephrine, (+,-)-Isome |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3S)-2-(2-chloro-1-oxoethyl)-1,1-dimethyl-4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylic acid methyl ester](/img/structure/B1233264.png)
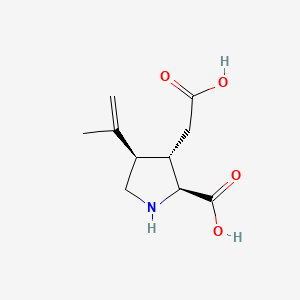
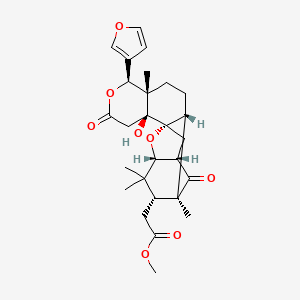
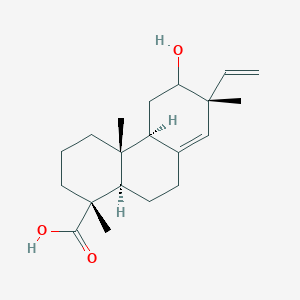


![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-{3-[(4-fluorobenzyl)oxy]phenyl}methylidene]-5-propyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B1233275.png)

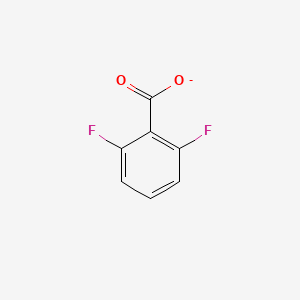
![(15R,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraen-17-one](/img/structure/B1233280.png)
![4-Oxo-3-phenyl-1-phthalazinecarboxylic acid [2-[(1,1-dioxo-3-thiolanyl)amino]-2-oxoethyl] ester](/img/structure/B1233284.png)

